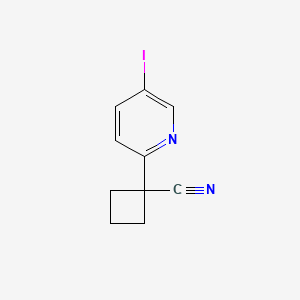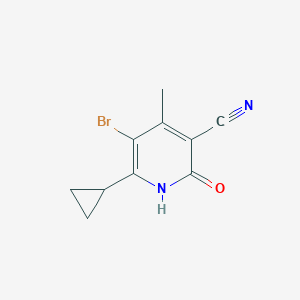
5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research into pyrimidine derivatives, including compounds related to 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile, has shown potential in antiviral applications. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups (including cyclopropyl) have been found to inhibit retrovirus replication in cell culture, demonstrating marked antiretroviral activity (Hocková et al., 2003).
Synthesis and Chemical Properties
The synthesis and chemical behaviors of compounds structurally similar to 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile have been explored. For example, bromoacetylenic alcohol derivatives, including those with cyclopropyl groups, can undergo intramolecular cyclization under basic conditions (Grandjean, Pale, & Chuche, 1992).
Herbicide Resistance
A study on bromoxynil, a compound structurally related to 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile, showed that transgenic plants expressing a bacterial detoxification gene could resist the herbicide's effects. This research has implications for developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).
Antimicrobial and Antitumor Activity
Novel compounds containing bromo- and hydroxy-substituted pyrazole derivatives have shown potential in antimicrobial and antitumor applications. For instance, some compounds demonstrated growth inhibition against HepG2 cell lines and selectivity in cytotoxicity toward tumor cells without affecting normal cells (Huang et al., 2017).
Antioxidant Activity
In the field of natural products, research has identified bromophenols from marine algae, which exhibit potent antioxidant activity. These findings are relevant for potential applications in food preservation and health supplements (Li et al., 2011).
Zukünftige Richtungen
: MilliporeSigma: 3-BROMO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL : Thermo Scientific Chemicals: 5-Bromo-2-hydroxy-4-methylpyridine : Benchchem: 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile : ChemicalBook: 5-bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile : Smolecule: 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
Eigenschaften
IUPAC Name |
5-bromo-6-cyclopropyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-5-7(4-12)10(14)13-9(8(5)11)6-2-3-6/h6H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBUJVDXNOPOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Br)C2CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1402277.png)
![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-yl)-dimethyl-amine hydrochloride](/img/structure/B1402281.png)
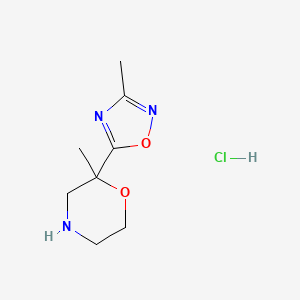
![Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1402285.png)
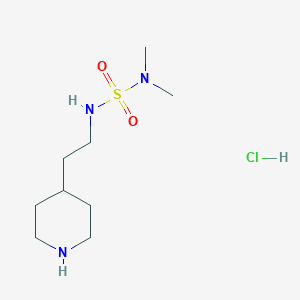
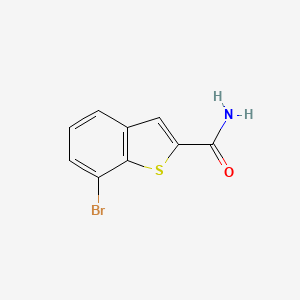
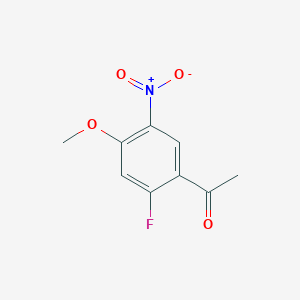

![1-[4-(4-Chloro-phenoxy)-2-trifluoromethyl-phenyl]-ethanone](/img/structure/B1402293.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B1402294.png)
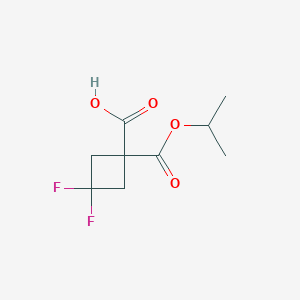
![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)
